![molecular formula C20H21Cl2N3O3S B2768713 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1322232-46-1](/img/structure/B2768713.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects. In one study, derivatives were synthesized and evaluated for their ability to prevent steel corrosion in acidic solutions. The compounds demonstrated higher efficiency and stability compared to previously reported inhibitors from the benzothiazole family, showing potential for protective applications in industrial settings (Hu et al., 2016).
Antimicrobial Activity
Novel heterocyclic compounds incorporating benzothiazole structures have shown promising antimicrobial properties. These compounds were synthesized and characterized, with some displaying significant activity against bacterial and fungal strains. This suggests potential for the development of new antimicrobial agents (Patel et al., 2015).
Anti-inflammatory Activity
Benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. One study described the preparation of compounds that showed potential anti-inflammatory effects, suggesting the utility of benzothiazole derivatives in developing new therapeutic agents (Lynch et al., 2006).
Organic Synthesis and Chemical Reactivity
Research on benzothiazole derivatives also extends to their use in organic synthesis and chemical reactions. For example, studies have explored the synthesis of complex molecules from benzothiazole derivatives, demonstrating their versatility as building blocks in organic chemistry. These findings indicate the potential for these compounds in facilitating the synthesis of a wide range of chemical entities (Chern et al., 1988).
Photophysical and Antimicrobial Studies
Benzothiazole derivatives have been the subject of photophysical and antimicrobial studies, indicating their potential in fields ranging from materials science to biomedical research. Some derivatives have been synthesized and evaluated for their antimicrobial activity, while others have been studied for their photophysical properties, highlighting the multifaceted applications of these compounds (Padalkar et al., 2014).
Future Directions
properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)7-4-8-24(19(25)13-5-3-6-14(21)9-13)20-22-15-10-16-17(27-12-26-16)11-18(15)28-20;/h3,5-6,9-11H,4,7-8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGXQFYHTASCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride |
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